![molecular formula C21H17NO4S B2501426 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid CAS No. 503469-94-1](/img/structure/B2501426.png)

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

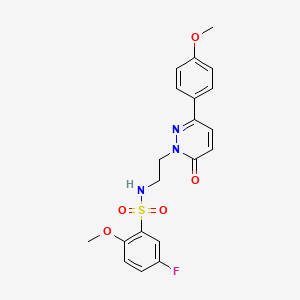

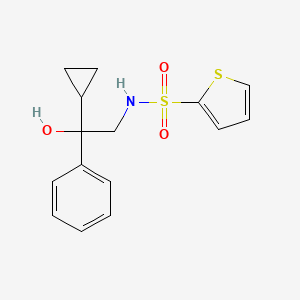

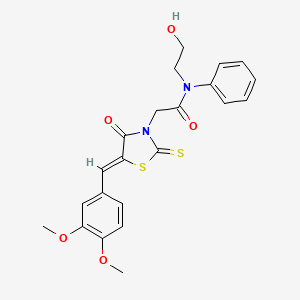

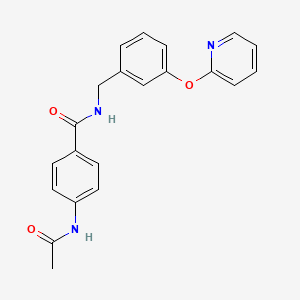

The compound 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid is a derivative of thiophene, which is a sulfur-containing heteroaromatic ring. Thiophene derivatives are known for their wide range of applications in material science and pharmaceuticals due to their diverse biological activities. These activities include antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties. Additionally, polymeric thiophenes are used in various electronic devices such as thin-film transistors and solar cells .

Synthesis Analysis

The synthesis of related compounds involves the use of Fmoc-amino acids, which are protected forms of amino acids used in peptide synthesis. For instance, 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates have been synthesized from isocyanates derived from Fmoc-amino acids. These carbamates serve as building blocks for the synthesis of dipeptidyl urea esters . Similarly, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiazole-4-carboxylic acid, a compound with a related structure, has been achieved in high yield from 3-bromopyruvic acid and N-Fmoc-thiourea .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity and material properties. For example, the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been determined using X-ray diffraction, which provides insights into the arrangement of atoms and the overall geometry of the molecule .

Chemical Reactions Analysis

The chemical reactivity of Fmoc-protected amino compounds is typically utilized in the synthesis of peptides. The Fmoc group is removed under basic conditions, allowing for the coupling of amino acids in peptide chains. In the context of the provided data, the Fmoc-protected carbamates and thioureas are used as intermediates in the synthesis of more complex molecules, such as dipeptidyl urea esters and thiazole carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic methods. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry are commonly used to fully characterize the synthesized compounds. These techniques provide information about the functional groups present, the molecular structure, and the molecular weight of the compounds. The compounds synthesized from Fmoc-amino acids are typically obtained as crystalline solids, indicating a well-defined and stable molecular structure .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Methods : A method for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea has been developed (Le & Goodnow, 2004).

- Spectral and Theoretical Studies : Thiophene–fluorene π-conjugated derivatives, including various substituted compounds, have been synthesized and characterized for their spectral properties and theoretical aspects (Lukes et al., 2005).

Polymer Synthesis and Applications

- Polymer Chemistry : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used in the protection of hydroxy-groups in polymer chemistry, with potential applications in the synthesis of complex molecules such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).

- Electron-Transporting Polymers : Fluorene and thiophene-containing amorphous polymeric semiconductors have been reported for their use in organic photovoltaic cells, demonstrating significant thermal stability and efficiency (Cha et al., 2010).

Chemical Reactivity and Derivatives Synthesis

- Carbamates Synthesis : 2,4,5-Trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates have been synthesized for use in creating dipeptidyl urea esters, demonstrating the compound's utility in peptide synthesis (Babu & Kantharaju, 2005).

- Mesomeric Betaines : Studies have been conducted on mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, highlighting their potential in fluorescent applications (Smeyanov et al., 2017).

Material Science and Sensors

- Solid Phase Synthesis Linkers : New phenylfluorenyl-based linkers have been developed for solid phase synthesis, showing higher acid stability and potential in the immobilization of carboxylic acids and amines (Bleicher et al., 2000).

- Water Sensors : Research into fluorenone-tetraphenylethene luminogens shows their effectiveness as ultra-sensitive water sensors in organic solvents, demonstrating their potential in environmental monitoring (Chen et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19-9-13(12-27-19)10-22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,12,18H,10-11H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACQZUGDQBSQTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CSC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)

![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)